molecular formula C6H13NOS B1684280 O-Isopropyl ethylthiocarbamate CAS No. 141-98-0

O-Isopropyl ethylthiocarbamate

Cat. No. B1684280
CAS RN: 141-98-0
M. Wt: 147.24 g/mol
InChI Key: KIACEOHPIRTHMI-UHFFFAOYSA-N
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Description

O-Isopropyl ethylthiocarbamate, also known as IPETC, is a chemical compound with the molecular formula C6H13NOS and a molecular weight of 147.24 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of O-Isopropyl ethylthiocarbamate consists of 6 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . The InChI representation of the molecule is InChI=1S/C6H13NOS/c1-4-7-6(9)8-5(2)3/h5H,4H2,1-3H3,(H,7,9) .


Physical And Chemical Properties Analysis

O-Isopropyl ethylthiocarbamate has a density of 1.0±0.1 g/cm3, a boiling point of 165.3±23.0 °C at 760 mmHg, and a vapor pressure of 1.9±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 40.2±3.0 kJ/mol and a flash point of 53.8±22.6 °C . The compound has a molar refractivity of 42.4±0.3 cm3 .

Safety And Hazards

O-Isopropyl ethylthiocarbamate is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and is hazardous to the aquatic environment (long-term/Chronic - Category Chronic 3) . It is harmful if swallowed, causes skin irritation, and is harmful to aquatic life with long-lasting effects . Safety measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and avoiding release to the environment .

Future Directions

As of February 2023, O-Isopropyl ethylthiocarbamate was notified to the Registry of Intentions for Harmonised Classification and Labelling (CLH) proposals . This suggests that there may be future regulatory changes or research directions involving this compound.

Relevant Papers A case study of flotation of chalcopyrite-molybdenite ore using a mixture of pyrogallic acid and O-isopropyl ethylthiocarbamate was published . The study provides insights from ab initio calculations .

properties

IUPAC Name

O-propan-2-yl N-ethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOS/c1-4-7-6(9)8-5(2)3/h5H,4H2,1-3H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIACEOHPIRTHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7027093
Record name Carbamothioic acid, ethyl-, O-(1-methylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7027093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Carbamothioic acid, N-ethyl-, O-(1-methylethyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

O-Isopropyl ethylthiocarbamate

CAS RN

141-98-0
Record name O-(1-Methylethyl) N-ethylcarbamothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Z-200
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamothioic acid, N-ethyl-, O-(1-methylethyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbamothioic acid, ethyl-, O-(1-methylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7027093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-isopropyl ethylthiocarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.016
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name O-ISOPROPYL N-ETHYLTHIOCARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H67Z2VP9UI
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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